molecular formula C10H14ClFN2OS B14077291 N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B14077291
M. Wt: 264.75 g/mol
InChI Key: ZHNQHKNFWUIUPE-UHFFFAOYSA-N
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Description

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with chlorine and fluorine atoms, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide typically involves the introduction of the sulfinamide group to the pyridine ring. One common method involves the reaction of 4-chloro-3-fluoropyridine with a sulfinamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group yields sulfonamide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The sulfinamide group may also play a role in modulating the compound’s activity by affecting its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-fluoropyridine: Shares the pyridine ring with chlorine and fluorine substitutions but lacks the sulfinamide group.

    2-methylpropane-2-sulfinamide: Contains the sulfinamide group but lacks the pyridine ring.

Uniqueness

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide is unique due to the combination of the pyridine ring with chlorine and fluorine substitutions and the presence of the sulfinamide group

Properties

Molecular Formula

C10H14ClFN2OS

Molecular Weight

264.75 g/mol

IUPAC Name

N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H14ClFN2OS/c1-10(2,3)16(15)14-6-8-9(12)7(11)4-5-13-8/h4-5,14H,6H2,1-3H3

InChI Key

ZHNQHKNFWUIUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NCC1=NC=CC(=C1F)Cl

Origin of Product

United States

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